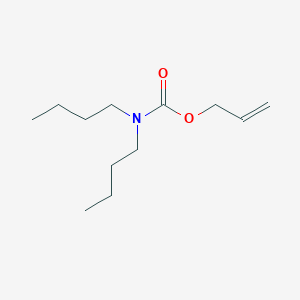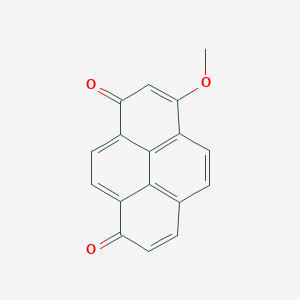
3-Methoxypyrene-1,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxypyrene-1,8-dione is a derivative of pyrene, a polycyclic aromatic hydrocarbon. Pyrene derivatives are known for their unique photophysical and electronic properties, making them valuable in various scientific and industrial applications. The methoxy group at the 3-position and the dione groups at the 1 and 8 positions of the pyrene ring system confer distinct chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrene-1,8-dione typically involves the following steps:
Halogenation: Pyrene is first halogenated at the desired positions using a halogen compound in the presence of a suitable solvent and catalyst.
Methoxylation: The halogenated pyrene undergoes methoxylation to introduce the methoxy group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Purification of Pyrene: Ensuring high purity of the starting material.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and catalyst concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxypyrene-1,8-dione undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the pyrene ring towards electrophilic substitution at specific positions.
Oxidation and Reduction: The dione groups can undergo redox reactions under suitable conditions.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the dione groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like tert-butyl chloride can be used for selective substitution.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products:
Substituted Pyrene Derivatives: Depending on the reaction conditions and reagents used, various substituted pyrene derivatives can be obtained.
Oxidized or Reduced Forms: The compound can be converted to different oxidation states, leading to a variety of products.
Wissenschaftliche Forschungsanwendungen
3-Methoxypyrene-1,8-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methoxypyrene-1,8-dione involves its interaction with specific molecular targets and pathways:
Photophysical Properties: The compound’s unique electronic structure allows it to absorb and emit light at specific wavelengths, making it useful in photophysical studies.
Biochemical Interactions: It can interact with enzymes and other proteins, potentially inhibiting or modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Methoxypyrene-1,8-dione can be compared with other pyrene derivatives:
1-Methoxypyrene: Similar in structure but lacks the dione groups, resulting in different chemical reactivity and applications.
8-Methoxypyrene-1,3,6-sulfonate: Contains sulfonate groups, which confer different solubility and interaction properties.
1,3,6,8-Tetrakis(p-benzoic acid)pyrene: A more complex derivative used in the synthesis of metal-organic frameworks.
Uniqueness: The presence of both methoxy and dione groups in this compound makes it unique among pyrene derivatives, providing a distinct combination of chemical reactivity and photophysical properties .
Eigenschaften
CAS-Nummer |
102117-69-1 |
|---|---|
Molekularformel |
C17H10O3 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
3-methoxypyrene-1,8-dione |
InChI |
InChI=1S/C17H10O3/c1-20-15-8-14(19)11-6-5-10-13(18)7-3-9-2-4-12(15)17(11)16(9)10/h2-8H,1H3 |
InChI-Schlüssel |
BTAUDIBKRLBCHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C2=CC=C3C(=O)C=CC4=C3C2=C1C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
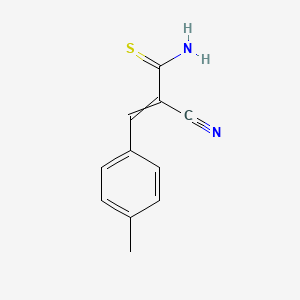
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
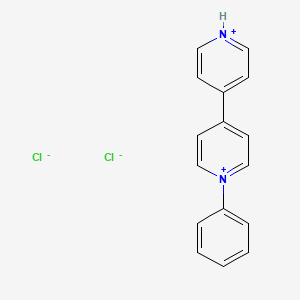

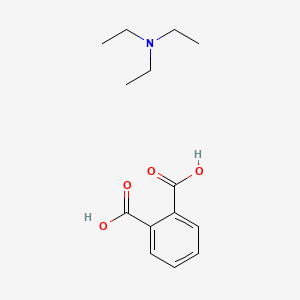

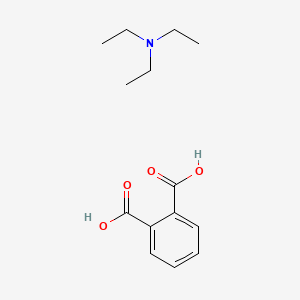
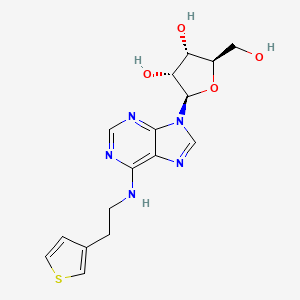
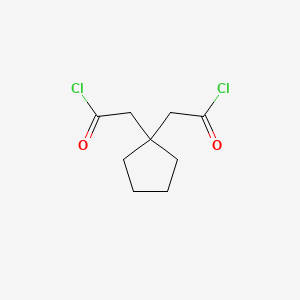
![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
